tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
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Overview
Description
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester under metal-free conditions . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound, offering a more sustainable and efficient process compared to traditional batch methods .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs continuous flow processes, which enhance the efficiency and scalability of the synthesis. These methods leverage the advantages of microreactor technology, such as improved heat and mass transfer, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with enzymes or receptors in biological systems. The ketone group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,2S)-2-methyl-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
tert-Butyl (1R,2S)-2-methyl-4-aminocyclohexane-1-carboxylate: Contains an amino group in place of the ketone.
Uniqueness
tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the ketone group allows for diverse chemical transformations, while the tert-butyl ester group provides stability and protection during synthetic processes .
Properties
Molecular Formula |
C12H20O3 |
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Molecular Weight |
212.28 g/mol |
IUPAC Name |
tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |
InChI Key |
GOSCCVTXSPXIEI-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)CCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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